4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c25-20-7-4-8-21-22(20)26-24(31-21)28-15-13-27(14-16-28)23(29)17-9-11-19(12-10-17)30-18-5-2-1-3-6-18/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZYZAKVCULEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 4-fluorobenzaldehyde with a suitable piperazine derivative, followed by cyclization with a benzothiazole precursor. The reaction conditions often require the use of polar solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, showing efficacy in preclinical studies for various cancers.
Biological Research: The compound is used in studies related to its biological activities, including anti-inflammatory and antimicrobial properties.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific biological context, but common targets include enzymes involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares structural similarities with 4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole and is also studied for its biological activities.
Indole Derivatives: Compounds containing the indole nucleus, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives, exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and benzothiazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Fluoro-2-[4-(4-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors and heterocyclic intermediates. A common route includes:
Coupling of piperazine derivatives : Reacting 4-phenoxybenzoyl chloride with piperazine under inert conditions (e.g., nitrogen atmosphere) to form the piperazin-1-yl intermediate .
Benzothiazole ring formation : Introducing the fluorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, followed by cyclization to form the benzothiazole core .
- Critical Parameters :
- Temperature control : Exothermic reactions (e.g., acylation) require cooling to prevent side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether is essential for isolating high-purity products (>95%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring fusion. For example, the fluorine atom’s deshielding effect is observed at δ 160–165 ppm in F NMR .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 452.1243 [M+H]) verifies molecular formula consistency .
- X-ray Crystallography : Resolves stereochemistry and packing interactions, as demonstrated in related piperazine-benzothiazole hybrids .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, docking studies on thiazolo-triazole analogs revealed hydrogen bonding with active-site residues (e.g., Lys89 in α-glucosidase) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with IC values to predict activity trends .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <5 for optimal blood-brain barrier penetration) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Discrepancies in IC values (e.g., 2.4 μM vs. 8.7 μM for kinase inhibition) often arise from variations in:
- Cell lines : Use isogenic models (e.g., HEK293 vs. HeLa) to control for genetic background .
- Solvent effects : DMSO concentrations >1% can artifactually inhibit enzyme activity .
- Comparative SAR Tables : Systematically evaluate substituent effects:
| Substituent (R) | Target Protein | IC (μM) | LogP |
|---|---|---|---|
| 4-Fluorophenyl | Kinase A | 2.4 | 3.1 |
| 4-Methoxyphenyl | Kinase A | 8.7 | 2.8 |
| 4-Bromophenyl | Kinase A | 5.2 | 3.5 |
| Source: Adapted from |
- Meta-Analysis : Pool data from independent studies to identify consensus targets (e.g., serotonin receptors vs. tubulin) .
Q. What experimental designs optimize reaction scalability while maintaining stereochemical fidelity?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces batch variability. For example, microreactors achieve >90% yield in piperazine acylation steps by minimizing thermal gradients .
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C for Suzuki couplings) improve recyclability and reduce metal leaching .
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., benzothiazole cyclization at 150°C) to abort failed reactions early .
Data Contradiction Analysis
Q. How do fluorophenyl substituent positions (ortho vs. para) impact biological activity and synthetic feasibility?
- Methodological Answer :
- Activity Impact : Para-fluorophenyl groups enhance π-π stacking with aromatic residues in target proteins (e.g., COX-2), while ortho-substituents introduce steric hindrance, reducing binding affinity by 3–5-fold .
- Synthetic Challenges : Ortho-substitution requires protecting groups (e.g., Boc for piperazine) to prevent regiochemical interference, increasing synthesis steps from 3 to 5 .
Methodological Framework Integration
Q. How can researchers align studies on this compound with theoretical frameworks in medicinal chemistry?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
